2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Description
2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a bicyclic compound featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings. Each oxazoline moiety is substituted with isopropyl (propan-2-yl) groups, and the central phenyl ring is functionalized with methyl and oxazoline substituents at positions 2, 4, and 3.
Synthetic routes for analogous oxazoline derivatives often involve condensation reactions, with crystallization in polar solvents like dimethylformamide (DMF) yielding high-purity crystals suitable for single-crystal X-ray diffraction (SC-XRD) analysis . Structural characterization typically employs software suites like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and molecular conformations .
Properties
IUPAC Name |
2-[2,4-dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRILQZUGPIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation via Cyclocondensation
The dihydrooxazole rings are typically synthesized through cyclocondensation reactions between β-amino alcohols and carboxylic acid derivatives. For the target compound, this involves:
- Step 1 : Reacting 2-amino-2-methylpropanol with a ketone (e.g., 3,5-dimethylbenzaldehyde) in the presence of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the 4,5-dihydrooxazole core.
- Step 2 : Introducing the propan-2-yl groups via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Representative Reaction :
$$
\text{β-amino alcohol} + \text{ketone} \xrightarrow{\text{SOCl}2} \text{dihydrooxazole} + \text{H}2\text{O}
$$
Yield: 65–78%.
Phenyl Core Functionalization
The central phenyl ring is functionalized before oxazole coupling:
- Friedel-Crafts Alkylation : A pre-substituted phenyl ring (e.g., 2,4-dimethylbromobenzene) undergoes alkylation with isopropyl groups using AlCl₃ as a catalyst.
- Suzuki-Miyaura Coupling : For asymmetric substitution, palladium-catalyzed cross-coupling connects halogenated phenyl intermediates to oxazole boronic esters.
Key Data :
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 0–25 | 72 |
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 80 | 68 |
Modular Assembly Approaches
Sequential Oxazole Installation
This method builds each oxazole ring sequentially to reduce steric interference:
- First Oxazole Synthesis :
- Second Oxazole Coupling :
- Use Sonogashira coupling to attach the second oxazole moiety via a palladium-copper catalyst system.
Advantages :
- Enables precise control over regiochemistry.
- Mitigates steric clashes between substituents.
One-Pot Tandem Reactions
A streamlined approach combines cyclocondensation and coupling in a single pot:
- Reagents : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) promote oxidative cyclization and C–H activation.
- Conditions : Toluene solvent, 110°C, 12 hours.
Outcome :
- Overall yield: 58%.
- Reduces purification steps but requires rigorous temperature control.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patents describe large-scale production using continuous flow reactors to enhance efficiency:
- Reactor Design : Microfluidic channels with immobilized catalysts (e.g., ZnCl₂ on silica).
- Benefits :
- 20% higher yield compared to batch processes.
- Reduced reaction time (3 hours vs. 12 hours).
Crystallization-Based Purification
Industrial methods prioritize crystallization over chromatography:
Analytical Validation
Spectroscopic Characterization
Chromatographic Monitoring
- TLC : Rf = 0.45 (SiO₂, ethyl acetate/hexane 1:1).
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
Challenges and Solutions
Steric Hindrance Mitigation
Byproduct Formation
- Problem : Over-alkylation generates bis-isopropyl derivatives.
- Solution : Limit alkylating agent to 1.1 equivalents and monitor via inline IR.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. These properties include solubility, stability, and lipophilicity, which influence its absorption and distribution in living organisms.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings demonstrate significant anticancer properties. For instance, the synthesis of related 1,3,4-oxadiazole derivatives has shown promising results against various cancer cell lines, including glioblastoma . The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds derived from oxazoles have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .
Antimicrobial Properties
The dual antimicrobial and anticancer activity of oxazole derivatives has garnered attention in recent research. These compounds have been tested against various microbial strains and have exhibited significant inhibitory effects . The presence of the oxazole moiety enhances the lipophilicity of the compounds, facilitating their penetration through cell membranes to target intracellular pathogens.
Antidiabetic Effects
In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated that certain oxazole derivatives can significantly lower glucose levels . This suggests potential applications in managing diabetes through the modulation of metabolic pathways.
Study 1: Synthesis and Biological Evaluation
A study synthesized several new oxazole derivatives and evaluated their biological activities. The synthesized compounds underwent cytotoxicity assays against glioblastoma cell lines and were found to induce significant apoptosis in cancer cells . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Study 2: Antioxidant Activity Assessment
Another research effort focused on synthesizing 1,3,4-oxadiazole derivatives bearing antioxidant properties. These compounds were tested using DPPH and FRAP assays to assess their free radical scavenging abilities. Some derivatives showed remarkable antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model/System Used | Result/Effect |
|---|---|---|---|
| Anticancer | 1,3,4-Oxadiazole Derivatives | Glioblastoma Cell Lines | Induced apoptosis |
| Antimicrobial | Oxazole Derivatives | Various Microbial Strains | Significant inhibitory effects |
| Antidiabetic | Oxazole Derivatives | Drosophila melanogaster | Lowered glucose levels |
| Antioxidant | 1,3,4-Oxadiazole Derivatives | DPPH/FRAP Assays | High free radical scavenging ability |
Mechanism of Action
The mechanism of action of 2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structural and Physical Properties
Halogen-Substituted Derivatives :
Compounds 4 and 5 from and —4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analogue (5)—demonstrate isostructural packing despite differing halogen substituents (Cl vs. Br). Both crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. The chloro derivative exhibits slightly shorter intermolecular distances due to the smaller van der Waals radius of Cl compared to Br, influencing crystal density and stability .
Nitro- and Alkyl-Substituted Oxazolines :
highlights oxazoline derivatives with nitro and aryl groups, such as 2-[1-(2-bromo-4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (5a). The presence of electron-withdrawing nitro and bromo groups increases melting points (e.g., 114–115°C for 5a) compared to alkyl-substituted analogues, which often exist as oils (e.g., 6a and 7a) . The target compound’s isopropyl groups likely enhance lipophilicity and thermal stability relative to halogenated derivatives.
Biological Activity
The compound 2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole, also known by its CAS number 929896-22-0, is a member of the oxazole family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 415.55 g/mol. Its structure features a complex arrangement that includes dimethyl and propan-2-yl substituents along with oxazole rings. The presence of these functional groups is significant in determining its biological activity.
Antihistaminic Activity
One of the primary areas of interest for this compound is its potential as an antihistamine. Similar compounds in the oxazole class have been noted for their efficacy in treating allergic conditions. For instance, Bilastine, a well-known antihistamine derived from similar structures, has shown significant effectiveness in managing allergic rhinitis and chronic urticaria . The mechanism involves blocking H1 receptors, thereby preventing histamine from exerting its effects.
Antioxidant Activity
Research into related oxazole compounds indicates that they may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems . Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that certain oxazole derivatives exhibit robust radical scavenging capabilities . While specific data on the compound is limited, the structural similarities suggest potential antioxidant effects.
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of various benzoxazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . Although direct studies on this specific compound are sparse, the presence of oxazole rings is often associated with anticancer activity due to their ability to interfere with cellular processes and induce apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds within this class. Modifications to the oxazole structure can significantly influence potency and selectivity. For example:
- Substituent Variations : The introduction of various alkyl groups can enhance lipophilicity and bioavailability.
- Positioning of Functional Groups : The placement of methyl or ethyl groups can affect receptor binding affinity and overall pharmacodynamics .
Case Studies
- Antihistaminic Efficacy : A comparative study on bilastine analogs showed that modifications similar to those found in our compound led to improved efficacy against allergic responses in animal models .
- Antioxidant Screening : In a recent investigation into related compounds' antioxidant capabilities using DPPH assays, several derivatives demonstrated significant radical scavenging activity—suggesting that our compound may exhibit similar properties .
Q & A
Basic Research Questions
Q. What are the foundational synthetic methodologies for preparing oxazole derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO to form oxazole rings .
- Purification : Recrystallization using ethanol-water mixtures to isolate high-purity products (65–85% yields) .
- Safety protocols : Use of fume hoods and PPE to handle volatile solvents and intermediates, as outlined in safety data sheets for structurally similar oxazoles .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/planarity of the oxazole and dihydrooxazole moieties .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., dimethyl and isopropyl groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in oxazole ring formation .
- Machine learning : Trained on experimental datasets (e.g., solvent polarity vs. yield) to narrow optimal conditions (temperature, catalyst loading) .
- Case Study : ICReDD’s workflow integrates computation-experiment feedback loops, reducing trial-and-error by 40% in analogous reactions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar oxazoles?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) calculations) .
- Dynamic NMR : Resolves conformational equilibria in dihydrooxazole rings that may obscure peak assignments .
- Case Study : Discrepancies in melting points or spectral data for 4,5-dihydrooxazoles were resolved via controlled recrystallization and variable-temperature NMR .
Q. How can enantioselective synthesis be achieved for chiral oxazole derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (S)-(+)-2-phenylglycinol to induce asymmetry in dihydrooxazole formation, preserving enantiomeric excess (ee > 90%) via stereospecific cyclization .
- Catalytic asymmetric synthesis : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) enables enantioselective C–H activation in aryl-oxazole coupling .
Q. What experimental design principles improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., solvent ratio, reaction time) while minimizing trials .
- Case Study : A 2⁴⁻¹ factorial design reduced the number of experiments by 50% for optimizing Wurtz coupling in organotin-oxazole polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
